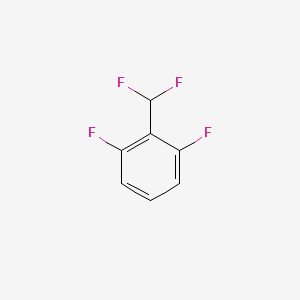

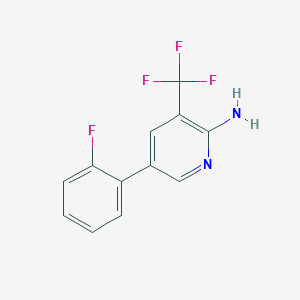

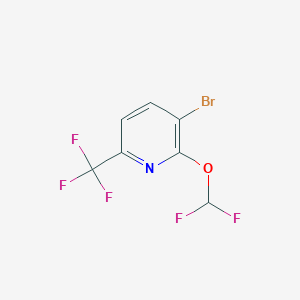

![molecular formula C9H9N3O B1393154 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone CAS No. 1186310-80-4](/img/structure/B1393154.png)

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone

Overview

Description

“1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone” is a chemical compound with the empirical formula C9H9N3O and a molecular weight of 175.19 . It is a heterocyclic compound that contains an imidazole ring fused with a pyridine moiety .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been achieved through various methods. One such method involves the cyclization of 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring fused with a pyridine moiety. The structure was elucidated based on different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 175.19 .Scientific Research Applications

Bioactive Tri-Substitute-Condensed-Imidazopyridines Synthesis : A study by Anilkumar et al. (2015) focused on synthesizing novel imidazopyridine derivatives, which showed significant inhibitory activity towards snake venom phospholipase A2, indicating potential therapeutic applications (Anilkumar et al., 2015).

Structural Analysis of Imidazo[4,5-b]pyridine Derivatives : Lorenc et al. (2008) conducted a study on the molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridine derivatives, providing insights into their chemical properties and potential applications (Lorenc et al., 2008).

Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives : Mamolo et al. (2003) synthesized imidazo[1,2-a]pyridine derivatives and tested them for antifungal activity, indicating a moderate activity against various strains of Candida, suggesting potential pharmaceutical applications (Mamolo et al., 2003).

Synthesis of Antiviral Agents : A study by Attaby et al. (2006) involved the synthesis of heterocyclic compounds based on imidazo[4,5-b]pyridine derivatives for potential use as antiviral agents (Attaby et al., 2006).

Potential Antituberculotic Activity : Bukowski and Janowiec (1996) synthesized imidazo[4,5-b]pyridinecarboxylic acid derivatives and tested them for antituberculotic activity, indicating a potential application in tuberculosis treatment (Bukowski & Janowiec, 1996).

Antimicrobial Screening : A study by Desai et al. (2012) investigated the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, showing potent activity against various bacterial and fungal strains (Desai et al., 2012).

Novel Therapeutic Agents Against M. Tuberculosis : Harer and Bhatia (2015) synthesized imidazo(4,5-b)pyridines as potential inhibitors of Lumazine synthase in M. tuberculosis, suggesting their use in treating tuberculosis (Harer & Bhatia, 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.

Mode of Action

If it does indeed target tubulin, it may interfere with microtubule dynamics, disrupting cell division and other cellular processes .

Biochemical Pathways

If it targets tubulin, it could impact the mitotic spindle assembly, intracellular transport, and cell shape maintenance .

Result of Action

If it acts on tubulin, it could potentially lead to cell cycle arrest and apoptosis .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This interaction suggests that this compound may influence inflammatory responses and other cellular processes regulated by NF-kappaB.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has shown considerable cytotoxicity against human prostate cancer cell line DU-145 with IC50 values of 0.68 μM . This compound influences cell function by inhibiting microtubule assembly formation, which is crucial for cell division and intracellular transport . Additionally, it may affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits microtubule assembly formation in DU-145 cells, which is essential for maintaining cell structure and function . This inhibition disrupts cellular processes, leading to cytotoxic effects. Furthermore, its interaction with NF-kappaB suggests a role in modulating gene expression and inflammatory responses .

Properties

IUPAC Name |

1-(3-methylimidazo[4,5-b]pyridin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPWMGARFLKJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(N=C1)N(C=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674133 | |

| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186310-80-4 | |

| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

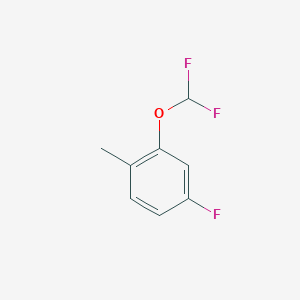

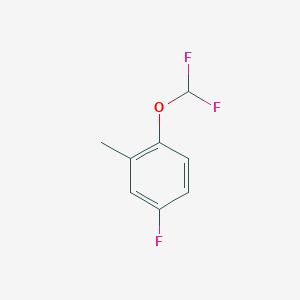

![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)